N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2,3,4,5,6-pentafluorobenzamide
Description
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2,3,4,5,6-pentafluorobenzamide is a complex organic compound that features a unique combination of cyano, fluorophenyl, methyl, thienyl, and pentafluorobenzamide groups
Properties
IUPAC Name |
N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-2,3,4,5,6-pentafluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8F6N2OS/c1-7-11(8-2-4-9(20)5-3-8)10(6-26)19(29-7)27-18(28)12-13(21)15(23)17(25)16(24)14(12)22/h2-5H,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPVCYNYAQQFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C#N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8F6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2,3,4,5,6-pentafluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienyl Intermediate: The thienyl intermediate can be synthesized through a series of reactions starting from thiophene. This involves nitration, reduction, and subsequent functionalization to introduce the cyano and methyl groups.
Coupling with Fluorophenyl Group: The thienyl intermediate is then coupled with a fluorophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Pentafluorobenzamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2,3,4,5,6-pentafluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The fluorine atoms in the pentafluorobenzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2,3,4,5,6-pentafluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated aromatic structure can be useful in the development of advanced materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe or ligand in biological assays to study protein-ligand interactions or cellular pathways.
Mechanism of Action
The mechanism of action of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorophenyl groups can enhance binding affinity and specificity, while the thienyl and pentafluorobenzamide groups contribute to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-cyano-4-(4-chlorophenyl)-5-methyl-2-thienyl]-2,3,4,5,6-pentafluorobenzamide
- N-[3-cyano-4-(4-bromophenyl)-5-methyl-2-thienyl]-2,3,4,5,6-pentafluorobenzamide
Uniqueness
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2,3,4,5,6-pentafluorobenzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- or bromo-substituted analogs. The fluorine atoms can enhance metabolic stability and improve the compound’s pharmacokinetic properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
